molecular formula C13H16N4O2S B2400762 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2097900-56-4

1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2400762
CAS No.: 2097900-56-4
M. Wt: 292.36
InChI Key: SZGZFMAIOPLPDM-UHFFFAOYSA-N
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Description

1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that combines a pyrrolidine ring with a triazole ring, linked through a benzylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings with a benzylsulfonyl linker. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(1-benzylsulfonylpyrrolidin-3-yl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-8-6-13(10-16)17-9-7-14-15-17/h1-5,7,9,13H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGZFMAIOPLPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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